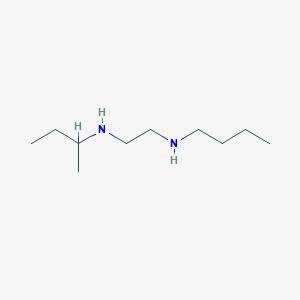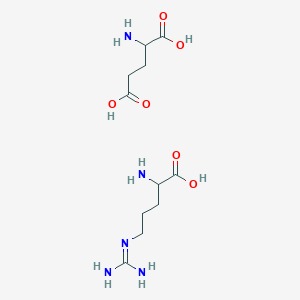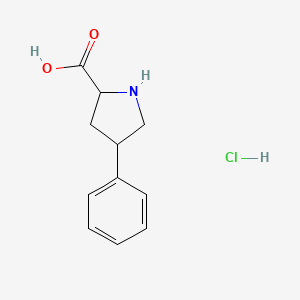
4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a phenyl group attached to the fourth carbon of the proline ring, and it is commonly used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3), resulting in the formation of the desired proline derivative . Another method involves the hydrogenation of TRANS-4-PHENYL-L-PROLINE using ruthenium on carbon as a catalyst, which is considered safer and more suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE often employs the aforementioned hydrogenation method due to its efficiency and safety. The use of ruthenium on carbon as a catalyst ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE undergoes various chemical reactions, including:
Hydrogenation: Reduction of the phenyl group to a cyclohexyl group using ruthenium on carbon.
Oxidation: Potential oxidation reactions involving the proline ring.
Substitution: Possible substitution reactions at the phenyl group or the proline ring.
Common Reagents and Conditions
Hydrogenation: Ruthenium on carbon as a catalyst.
Oxidation: Various oxidizing agents depending on the desired product.
Substitution: Different nucleophiles and electrophiles for substitution reactions.
Major Products
Hydrogenation: TRANS-4-CYCLOHEXYL-L-PROLINE.
Oxidation and Substitution: Various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it can act as a chiral building block, influencing the stereochemistry of the molecules it is incorporated into . Additionally, its structural properties allow it to participate in various biochemical pathways, contributing to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
TRANS-4-HYDROXY-L-PROLINE: Another proline derivative used in similar applications.
L-AZETIDINE-2-CARBOXYLIC ACID: A toxic non-proteinogenic amino acid with applications in research and industry.
Uniqueness
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is unique due to its phenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable as a chiral building block and in the synthesis of specific pharmaceuticals .
Properties
IUPAC Name |
4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBRHSTNWMMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate](/img/structure/B13388461.png)
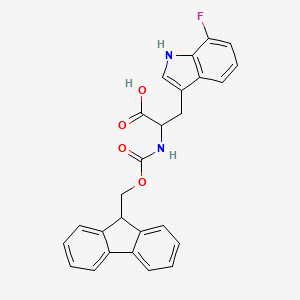
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
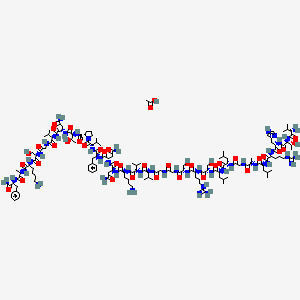
![Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13388474.png)
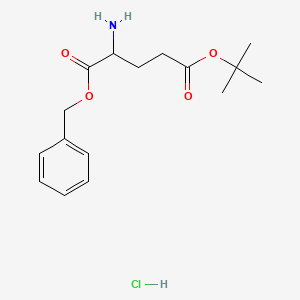
![Methyl 4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13388490.png)

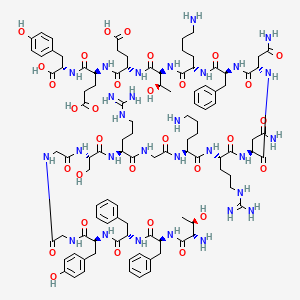
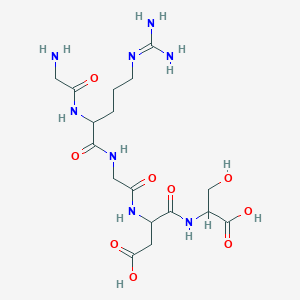
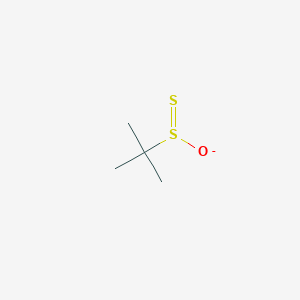
![[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside](/img/structure/B13388524.png)
